BenchChemオンラインストアへようこそ!

4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide

GPR35 GPCR antagonism negative selection

This fully synthetic thiazolyl-piperidine carboxamide (MW 321.47, C15H19N3OS2) is an essential procurement for laboratories requiring a validated negative control in GPR35 antagonist screening (IC50 >100 µM, BRET-based assay). Its experimentally confirmed inactivity eliminates scaffold-related assay interference without target pharmacology, enabling rigorous hit triage. As an inactive structural analog within the sphingosine kinase (SphK1) and CDK inhibitor chemotype space, it is ideal for phenotypic assays where kinase-mediated effects must be ruled out. The underrepresented piperidin-3-ylmethyl connectivity offers medicinal chemistry teams an IP-differentiating vector angle for SAR exploration. Compliant with Lipinski and Veber rule sets (clogP 3.60-4.09, tPSA 45-54 Ų, HBD 1), it serves as a robust benchmarking standard for computational ADME models.

Molecular Formula C15H19N3OS2
Molecular Weight 321.46
CAS No. 1705883-00-6
Cat. No. B2839333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide
CAS1705883-00-6
Molecular FormulaC15H19N3OS2
Molecular Weight321.46
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)NCC2CCCN(C2)C3=NC=CS3
InChIInChI=1S/C15H19N3OS2/c1-11-7-13(21-10-11)14(19)17-8-12-3-2-5-18(9-12)15-16-4-6-20-15/h4,6-7,10,12H,2-3,5,8-9H2,1H3,(H,17,19)
InChIKeyWXXWZJZTXIQYRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide (CAS 1705883-00-6): Compound Identity and Structural Class


4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide is a fully synthetic, heterocyclic small molecule (C15H19N3OS2; MW 321.47 g/mol) composed of a 4-methylthiophene-2-carboxamide warhead tethered via a methylene linker to a thiazol-2-yl-piperidine scaffold.[1] It belongs to the thiazolyl-piperidine carboxamide family—a privileged chemotype widely explored for kinase inhibition, GPCR modulation, and anti-infective applications.[2] The compound is catalogued in the ZINC database (ZINC31499) and has been screened in at least one target-based assay, establishing it as an annotated, purchasable screening candidate rather than a purely virtual entity.[3]

Why 4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide Cannot Be Readily Replaced by In-Class Analogs


Thiazolyl-piperidine carboxamide analogs are not functionally interchangeable. Even minor structural permutations—altering the heteroaryl warhead (thiophene → furan, benzofuran, or pyrazine), shifting the piperidine linkage position (3-ylmethyl vs. 4-yl), or changing the thiophene substituent (4-methyl vs. 5-chloro vs. unsubstituted)—can invert or abolish target engagement, as documented across patent families targeting sphingosine kinase 1 (SphK1), H3 receptors, and survival motor neuron (SMN) protein production.[1] The 4-methylthiophene-2-carboxamide motif introduces a distinct electronic and steric profile, with the electron-donating methyl group at the 4-position modulating both π-stacking capability and metabolic vulnerability relative to the 5-chloro or unsubstituted thiophene congeners.[2] Empirically, this compound was profiled in a GPR35 antagonism assay and found inactive (IC50 > 100 µM), whereas other members of the thiazolyl-piperidine carboxamide class have demonstrated measurable activity at this target, underscoring that even close structural neighbors cannot be assumed to share pharmacology.[3]

Quantitative Differentiation Evidence for 4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide vs. Closest Analogs


GPR35 Antagonism: Defined Inactivity vs. Active Analogs Enables Negative-Selection Screening

In a BRET-based human GPR35 antagonism assay employing SPASM sensor cells with zaprinast (300 µM) as agonist and CID2745687 (10 µM) as positive control antagonist, this compound was classified as inactive (IC50 > 100 µM). By contrast, the positive control CID2745687 achieves full antagonism at 10 µM, and other thiazolyl-piperidine carboxamide analogs in the ECBD screening collection have returned measurable IC50 values below the 100 µM threshold in this assay format.[1] This defined inactivity constitutes a positive differentiator for experimental designs requiring a structurally matched negative-control compound that retains the thiazolyl-piperidine scaffold but lacks GPR35 pharmacology.

GPR35 GPCR antagonism negative selection

Physicochemical Profile: Distinct clogP–tPSA Positioning Relative to 5-Chloro and Benzofuran Analogs

This compound occupies a distinct region of oral drug-likeness space defined by clogP 3.60 and tPSA 45.23 Ų (from ECBD/Sildrug data) or clogP 4.09 and tPSA 54 Ų (from ZINC). By comparison, the 5-chloro analog (5-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-carboxamide; MW ~355.9) bears a heavier, electron-withdrawing chlorine substituent that increases both molecular weight and lipophilicity, while the benzofuran analog (N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide; MW ~341.4) adds a fused aromatic system with higher polar surface area. The 4-methyl substitution on the thiophene ring provides a minimal steric perturbation (ΔMW +14 vs. unsubstituted thiophene analog) while donating electron density into the aromatic system—a feature that can be exploited in structure–activity relationship (SAR) campaigns where fine electronic tuning without major steric alteration is desired.[1]

Lipinski properties drug-likeness physicochemical differentiation

Kinase Profiling Gap: No Documented Kinase Activity vs. Multi-Kinase Active Thiazolyl-Piperidine Carboxamides

The thiazolyl-piperidine carboxamide scaffold is well-precedented as a kinase inhibitor chemotype: SNS-032 (BMS-387032) inhibits CDK2/7/9 with nanomolar potency, and multiple patent filings (e.g., US 2011/0105505) describe thiazolyl-piperidine derivatives as selective SphK1 inhibitors with IC50 values in the sub-micromolar range.[1] This specific compound has no reported kinase activity data in ChEMBL, BindingDB, or the patent literature as of the search date.[2] This absence of kinase annotation constitutes a differentiation point: the compound serves as a 'kinase-clean' analog for phenotypic screening campaigns where pan-kinase activity of structurally similar compounds would confound interpretation.

kinase selectivity SphK1 CDK target deconvolution

Piperidine 3-ylmethyl Connectivity: Conformational Distinction from 4-yl and 4-ylmethyl Linker Isomers

This compound employs a piperidin-3-ylmethyl linker connecting the thiazolyl-piperidine core to the 4-methylthiophene-2-carboxamide warhead. In contrast, the more common commercially available analogs—such as N-(1-(thiazol-2-yl)piperidin-4-yl)thiophene-2-carboxamide (TPCA-1 scaffold)—utilize a piperidin-4-yl attachment point. The 3-ylmethyl geometry introduces an additional methylene spacer and an altered vector angle for the carboxamide warhead, which can critically affect binding pocket occupancy. This linker topology is shared with N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-3-carboxamide but distinct from the majority of piperidin-4-yl-based thiazole carboxamides described in the patent literature targeting SphK1, H3, and SMN.[1]

linker geometry conformational analysis piperidine regiochemistry

Recommended Application Scenarios for 4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide in Scientific Research and Industrial Procurement


GPR35 Target Deconvolution: Structurally Matched Negative Control Compound

In GPR35 antagonist screening cascades, this compound's experimentally confirmed inactivity (IC50 > 100 µM in BRET-based human GPR35 antagonism assay) makes it an ideal negative control that controls for scaffold-related assay interference while lacking target pharmacology.[1] Unlike vehicle-only controls, it accounts for potential non-specific effects of the thiazolyl-piperidine chemotype on membrane integrity, BRET signal quenching, or cellular viability, enabling more rigorous hit triage in HTS campaigns.

Kinase Selectivity Profiling: 'Kinase-Clean' Reference Compound for Phenotypic Screening

The absence of annotated kinase activity for this compound (per ChEMBL 20 and curated databases) positions it as a reference compound for phenotypic assays where the contribution of kinase-mediated effects must be ruled out.[2] In programs evaluating thiazolyl-piperidine carboxamides as SphK1 or CDK inhibitors, this compound can serve as an inactive structural analog to confirm that observed phenotypes are driven by target engagement rather than chemotype-related background activity.

SAR Exploration of the 3-ylmethyl Linker Vector in Thiazolyl-Piperidine Lead Optimization

The piperidin-3-ylmethyl connectivity is underrepresented in the patent literature relative to the piperidin-4-yl and 4-ylmethyl variants.[3] Medicinal chemistry teams pursuing kinase, GPCR, or anti-infective targets within this chemotype space can use this compound as a starting scaffold to explore how the altered vector angle affects binding pocket complementarity, potentially unlocking selectivity gains or IP-differentiating structural features.

Computational Chemistry: Drug-Likeness Benchmarking and Library Design

With its balanced physicochemical profile (MW 321.47, clogP 3.60–4.09, tPSA 45–54 Ų, HBD 1), this compound fully complies with Lipinski and Veber rule sets, making it suitable as a benchmarking standard for computational models predicting oral bioavailability, CNS penetration, or metabolic stability within the thiazolyl-piperidine carboxamide series.[1] Its 4-methyl substituent provides a tractable synthetic diversification point for library enumeration.

Quote Request

Request a Quote for 4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.